Methoxymethyl trifluoromethanesulfonate
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Overview
Description
It is a colorless liquid that is widely used in organic chemistry as a powerful methylating agent . This compound is known for its high reactivity and ability to methylate a variety of substrates, making it a valuable tool in synthetic chemistry.
Preparation Methods
Methoxymethyl trifluoromethanesulfonate can be prepared through several synthetic routes. One common method involves the reaction of triflic acid (trifluoromethanesulfonic acid) with dimethyl sulfate. The reaction proceeds as follows :
CF3SO2OH+(CH3O)2SO2→CF3SO2OCH3+CH3OSO2OH
In this reaction, triflic acid reacts with dimethyl sulfate to produce this compound and methyl sulfate. The reaction is typically carried out under mild conditions to prevent decomposition of the product.
Chemical Reactions Analysis
Methoxymethyl trifluoromethanesulfonate undergoes a variety of chemical reactions, primarily due to its strong electrophilic nature. Some of the common reactions include:
Methylation Reactions: It is a potent methylating agent and can methylate a wide range of nucleophiles, including amines, alcohols, and thiols.
Hydrolysis: Upon contact with water, it hydrolyzes to form triflic acid and methanol.
Cationic Polymerization: It can initiate the cationic polymerization of lactones and cyclic carbonates.
The major products formed from these reactions depend on the specific nucleophile and reaction conditions used.
Scientific Research Applications
Methoxymethyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Organic Synthesis:
Polymer Chemistry: It is used to initiate the cationic polymerization of lactones and cyclic carbonates, leading to the formation of polyesters and polycarbonates.
Analytical Chemistry: It is employed in the pre-methylation of polysaccharides and other compounds for chromatographic analysis.
Mechanism of Action
The mechanism of action of methoxymethyl trifluoromethanesulfonate involves its strong electrophilic nature, which allows it to readily transfer a methyl group to nucleophiles. The trifluoromethanesulfonate group stabilizes the positive charge on the methyl group, making it highly reactive towards nucleophiles . This reactivity is exploited in various methylation reactions, where the compound acts as a methyl donor.
Comparison with Similar Compounds
Methoxymethyl trifluoromethanesulfonate is often compared to other methylating agents such as methyl iodide and dimethyl sulfate. Some similar compounds include:
Methyl Fluorosulfonate (FSO₂OCH₃): Similar in structure and reactivity, but with different safety profiles.
Dimethyl Sulfate ((CH₃O)₂SO₂): Another common methylating agent, but less reactive compared to this compound.
This compound is unique due to its high reactivity and ability to methylate a wide range of substrates under mild conditions .
Properties
Molecular Formula |
C3H5F3O4S |
---|---|
Molecular Weight |
194.13 g/mol |
IUPAC Name |
methoxymethyl trifluoromethanesulfonate |
InChI |
InChI=1S/C3H5F3O4S/c1-9-2-10-11(7,8)3(4,5)6/h2H2,1H3 |
InChI Key |
WLEXLQMWVJVVIX-UHFFFAOYSA-N |
Canonical SMILES |
COCOS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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